Saponarin
Overview
Description
Saponarin is a flavone glucoside, specifically a di-C-glycosyl-O-glycosyl flavone. It is found in various plants, including Saponaria officinalis and Strongylodon macrobotrys, where it contributes to the characteristic jade color of the flowers . This compound is known for its antioxidant, antidiabetic, and hepatoprotective properties .
Mechanism of Action
Target of Action
Saponarin, a flavone found in young green barley leaves, is known to possess antioxidant, antidiabetic, and hepatoprotective effects . It primarily targets cytokines, including tumor necrosis factor (TNF)-α, interleukin (IL)-1β, inducible nitric oxide synthase, and cyclooxygenase (COX)-2 . These targets play a crucial role in the inflammatory response in cells .
Mode of Action
This compound interacts with its targets by inhibiting their expression. For instance, in lipopolysaccharide-induced RAW264.7 (murine macrophage) cells, this compound significantly inhibited the expression of cytokines . It also inhibited the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 involved in the mitogen-activated protein kinase signaling pathway in RAW264.7 cells .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits β-hexosaminidase degranulation as well as the phosphorylation of signaling effectors (Syk, phospholipase Cγ1, ERK, JNK, and p38) and the expression of inflammatory mediators (TNF-α, IL-4, IL-5, IL-6, IL-13, COX-2, and FcεRIα/γ) in DNP-IgE- and DNP-BSA-stimulated RBL-2H3 (rat basophilic leukemia) cells .
Result of Action
This compound has significant molecular and cellular effects. It inhibits the expression of macrophage-derived chemokine, thymus and activation-regulated chemokine, IL-33, thymic stromal lymphopoietin, and the phosphorylation of signaling molecules (ERK, p38 and signal transducer and activator of transcription 1 [STAT1]) in TNF-α- and interferon (IFN)-γ-stimulated HaCaT (human immortalized keratinocyte) cells . This compound also significantly induces the expression of hyaluronan synthase-3, aquaporin 3, and cathelicidin antimicrobial peptide (LL-37) in HaCaT cells, which play an important role as skin barriers .
Action Environment
Environmental conditions can greatly influence the action, efficacy, and stability of this compound. For instance, the level of this compound in young barley leaves can greatly vary with environmental conditions and growth stages . Numerous studies have shown the significant capacity of this compound to counter the effects of severe environmental stresses, such as drought, heat, and erratic temperature fluctuation .
Biochemical Analysis
Biochemical Properties
Saponarin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it significantly inhibits cytokine expression, including tumor necrosis factor (TNF)-α, interleukin (IL)-1β, inducible nitric oxide synthase, and cyclooxygenase (COX)-2 . It also inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 involved in the mitogen-activated protein kinase signaling pathway .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, in lipopolysaccharide-induced RAW264.7 (murine macrophage) cells, this compound significantly inhibited cytokine expression . It also inhibited the expression of macrophage-derived chemokine, thymus and activation-regulated chemokine, IL-33, thymic stromal lymphopoietin, and the phosphorylation of signaling molecules (ERK, p38 and signal transducer and activator of transcription 1 [STAT1]) in TNF-α- and interferon (IFN)-γ-stimulated HaCaT (human immortalized keratinocyte) cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, this compound significantly inhibited the phosphorylation of signaling effectors (Syk, phospholipase Cγ1, ERK, JNK, and p38) and the expression of inflammatory mediators (tumor necrosis factor [TNF]-α, IL-4, IL-5, IL-6, IL-13, COX-2, and FcεRIα/γ) in DNP-IgE- and DNP-BSA-stimulated RBL-2H3 (rat basophilic leukemia) cells .
Metabolic Pathways
This compound is involved in the flavonoid biosynthesis pathway, one of the most extensively explored metabolic pathways in numerous plant species
Transport and Distribution
This compound is efficiently accumulated in vacuoles via a transport mechanism driven by the proton gradient
Subcellular Localization
This compound synthesis and its localization in the mesophyll vacuole or leaf epidermis are largely stimulated in response to biotic and abiotic stresses to participate in a plant’s defense response
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of saponarin involves multiple stepsThis is followed by the formation of a flavone via regioselective deprotection and oxidative ring-closure . The overall yield of this synthesis is approximately 37% .
Industrial Production Methods
In industrial settings, this compound is often extracted from young green barley leaves (Hordeum vulgare L.) using hydroponic growth systems. The production of this compound is influenced by environmental factors such as light intensity, which can significantly affect its yield .
Chemical Reactions Analysis
Types of Reactions
Saponarin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit cytokine expression and phosphorylation of signaling molecules in different cell types .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include lipopolysaccharides, tumor necrosis factor-alpha, and interferon-gamma. These reactions typically occur under specific conditions, such as the presence of extracellular signal-regulated kinase and p38 .
Major Products
The major products formed from these reactions include inhibited cytokine expressions and reduced phosphorylation of signaling molecules, which contribute to its anti-inflammatory and antioxidant properties .
Scientific Research Applications
Saponarin has a wide range of scientific research applications:
Comparison with Similar Compounds
Saponarin is unique due to its di-C-glycosyl-O-glycosyl structure. Similar compounds include:
Isovitexin: Another flavone glucoside with similar antioxidant properties.
Lutonarin: A flavonoid glycoside found in barley seedlings, known for its unique structure and biological functions.
This compound stands out due to its potent antioxidant, anti-inflammatory, and hepatoprotective effects, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c28-7-15-19(32)22(35)24(37)26(40-15)18-14(41-27-25(38)23(36)20(33)16(8-29)42-27)6-13-17(21(18)34)11(31)5-12(39-13)9-1-3-10(30)4-2-9/h1-6,15-16,19-20,22-30,32-38H,7-8H2/t15-,16-,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUVPEBGCAVWID-KETMJRJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174201 | |
Record name | Saponarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20310-89-8 | |
Record name | Saponarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20310-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Saponarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020310898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Saponarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SAPONARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3081Z76OX9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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